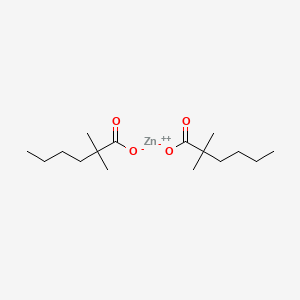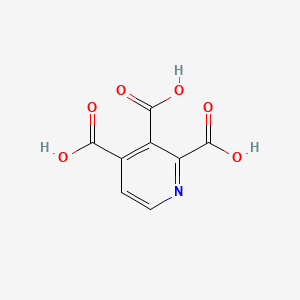
2,3,4-Pyridinetricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Pyridinetricarboxylic acid: is an organic compound that belongs to the family of pyridinetricarboxylic acids, which are tricarboxylic derivatives of pyridine. This compound is characterized by the presence of three carboxyl groups attached to the pyridine ring at the 2, 3, and 4 positions. It is one of several isomers of pyridinetricarboxylic acid, each differing in the positions of the carboxyl groups on the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,4-Pyridinetricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of 2,3,4-trimethylpyridine using oxidizing agents such as hydrogen peroxide under alkaline conditions . The reaction typically proceeds as follows:
Oxidation of 2,3,4-trimethylpyridine:
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Pyridinetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to other functional groups such as alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted pyridinetricarboxylic acids with various functional groups.
Aplicaciones Científicas De Investigación
2,3,4-Pyridinetricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 2,3,4-Pyridinetricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .
Comparación Con Compuestos Similares
2,3,4-Pyridinetricarboxylic acid can be compared with other similar compounds, such as:
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
- 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
- 3,4,5-Pyridinetricarboxylic acid
Each of these isomers has different positions of the carboxyl groups on the pyridine ring, leading to variations in their chemical properties and reactivity
Propiedades
Número CAS |
632-95-1 |
|---|---|
Fórmula molecular |
C8H5NO6 |
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
pyridine-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-2-9-5(8(14)15)4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
VOTYOVOSRFKUSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


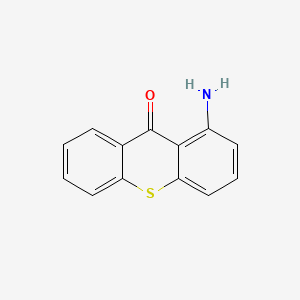
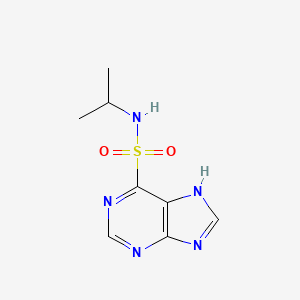

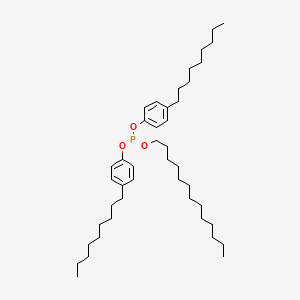
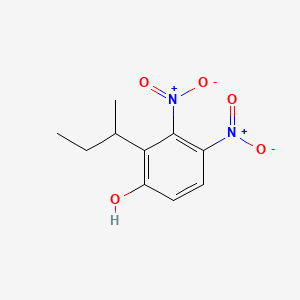

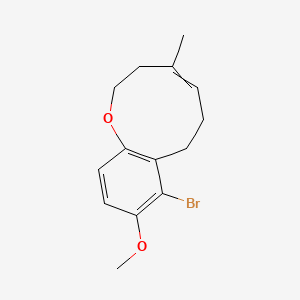

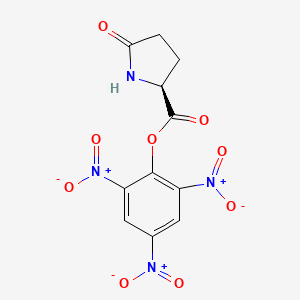
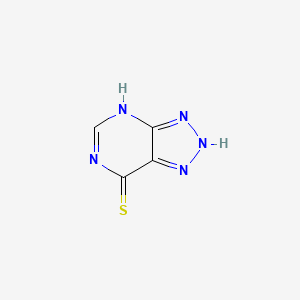
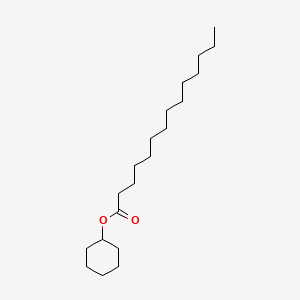
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
